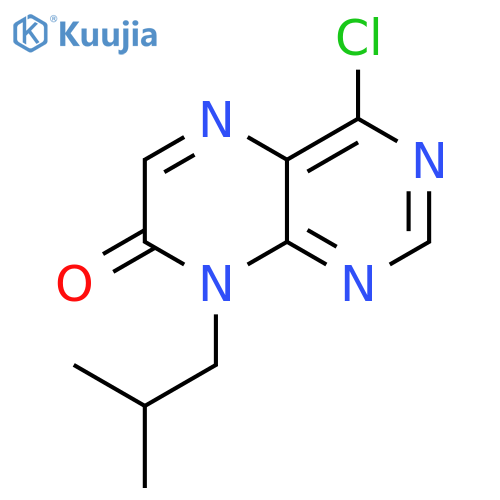Cas no 1774901-23-3 (4-Chloro-8-isobutyl-8H-pteridin-7-one)

4-Chloro-8-isobutyl-8H-pteridin-7-one 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-8-isobutyl-8H-pteridin-7-one
- 7(8H)-Pteridinone, 4-chloro-8-(2-methylpropyl)-
-
- インチ: 1S/C10H11ClN4O/c1-6(2)4-15-7(16)3-12-8-9(11)13-5-14-10(8)15/h3,5-6H,4H2,1-2H3
- InChIKey: JIOMODKEUNUQSL-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(N=CC(=O)N2CC(C)C)=C(Cl)N=C1
4-Chloro-8-isobutyl-8H-pteridin-7-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511080-1g |
4-Chloro-8-isobutylpteridin-7(8H)-one |
1774901-23-3 | 97% | 1g |
$*** | 2023-03-30 |
4-Chloro-8-isobutyl-8H-pteridin-7-one 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-Chloro-8-isobutyl-8H-pteridin-7-oneに関する追加情報
Introduction to 4-Chloro-8-isobutyl-8H-pteridin-7-one (CAS No. 1774901-23-3)
4-Chloro-8-isobutyl-8H-pteridin-7-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1774901-23-3, this molecule belongs to the pteridine class, a group of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural diversity. The presence of both chloro and isobutyl substituents in its molecular framework imparts unique reactivity and potential applications in drug discovery and medicinal chemistry.
The structural motif of 4-Chloro-8-isobutyl-8H-pteridin-7-one consists of a six-membered aromatic ring system with additional nitrogen atoms, which is a hallmark of pteridine derivatives. This particular compound has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and modulation of signaling pathways. The chloro substituent at the 4-position enhances electrophilicity, making it a valuable scaffold for further functionalization, while the isobutyl group at the 8-position contributes to steric hindrance and influences binding interactions with biological targets.
In recent years, there has been growing interest in developing novel pteridine-based compounds as therapeutic agents due to their ability to interact with various biological systems. 4-Chloro-8-isobutyl-8H-pteridin-7-one has been explored in several preclinical studies for its potential role in treating neurological disorders, cancer, and inflammatory conditions. Its unique chemical properties make it a versatile intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
The synthesis of 4-Chloro-8-isobutyl-8H-pteridin-7-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions, cyclization processes, and functional group transformations. The chloro derivative is particularly sensitive to nucleophilic attack, which necessitates controlled reaction conditions to prevent unwanted side products. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound throughout the synthetic process.
One of the most compelling aspects of 4-Chloro-8-isobutyl-8H-pteridin-7-one is its potential as a lead compound for drug development. Researchers have leveraged its scaffold to design derivatives with improved solubility, bioavailability, and target specificity. For instance, modifications at the 2-position or 6-position have been investigated to enhance binding affinity to enzymes such as kinases or transcription factors. These studies highlight the importance of structural diversity in pteridine derivatives for achieving desired pharmacological effects.
The biological activity of 4-Chloro-8-isobutyl-8H-pteridin-7-one has been examined through both in vitro and in vivo assays. In cell-based models, it has demonstrated inhibitory effects on certain enzymes implicated in disease pathways. Additionally, animal studies have provided insights into its pharmacokinetic behavior and potential therapeutic efficacy. These findings support further exploration of this compound as a candidate for clinical development.
Advances in computational chemistry have also played a crucial role in understanding the interactions between 4-Chloro-8-isobutyl-8H-pteridin-7-one and biological targets. Molecular docking simulations have been used to predict binding modes and identify key residues involved in receptor interactions. These computational approaches complement experimental data and accelerate the discovery process by providing rapid screening of potential drug candidates.
The future direction of research on 4-Chloro-8-isobutyl-8H-pteridin-7-one includes exploring its role in novel therapeutic strategies. Given its structural versatility, it could be incorporated into drug cocktails or designed as prodrugs for targeted delivery systems. Furthermore, investigating its mechanisms of action will provide deeper insights into its biological effects and help refine its therapeutic applications.
In conclusion, 4-Chloro-8-isobutyl-8H-pteridin-7-one (CAS No. 1774901-23-3) represents a promising compound in pharmaceutical research due to its unique chemical properties and biological relevance. Its synthesis, characterization, and potential applications underscore the importance of heterocyclic chemistry in developing innovative treatments for various diseases. As research continues to uncover new aspects of this molecule, it is likely to remain a focal point in medicinal chemistry endeavors.
1774901-23-3 (4-Chloro-8-isobutyl-8H-pteridin-7-one) 関連製品
- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 293736-67-1(Berubicin hydrochloride)
- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)



